(4-(Ethoxymethoxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

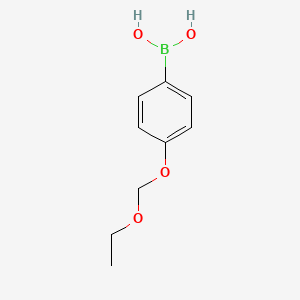

2D Structure

Properties

IUPAC Name |

[4-(ethoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJOKHKGCAHUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCOCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656919 | |

| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-54-3 | |

| Record name | B-[4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of (4-(Ethoxymethoxy)phenyl)boronic acid

An In-depth Technical Guide to the Synthesis and Characterization of (4-(Ethoxymethoxy)phenyl)boronic acid

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids have emerged from relative obscurity to become one of the most versatile and indispensable classes of reagents in modern organic synthesis. Their prominence is largely attributed to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds. Beyond this cornerstone application, the unique electronic properties and reversible covalent bonding capabilities of the boronic acid moiety have established these compounds as crucial building blocks in medicinal chemistry, materials science, and chemical biology.[1][2]

This guide focuses on a specific, yet highly valuable derivative: This compound . The incorporation of the ethoxymethyl (EOM) ether as a protecting group for the para-hydroxyl functionality offers a strategic advantage. It allows the core phenylboronic acid structure to participate in a wide array of chemical transformations while masking the reactive phenol. The EOM group can be readily removed under mild acidic conditions, unveiling the phenol for subsequent functionalization. This "protect-couple-deprotect" strategy is a powerful tool for the synthesis of complex phenols, which are prevalent motifs in pharmaceuticals and natural products.

This document serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the synthesis, characterization, and application of this important synthetic intermediate.

Part 1: Synthesis Methodology

The synthesis of this compound is a multi-step process that hinges on the foundational principles of organometallic chemistry. The general approach involves the protection of a starting phenol, formation of an organometallic intermediate, and subsequent reaction with a boron electrophile.

Retrosynthetic Strategy

The logical disconnection of this compound points to a straightforward synthetic pathway. The carbon-boron bond is retrosynthetically cleaved to reveal a nucleophilic aryl species (an organometallic reagent) and an electrophilic boron source. The EOM-protected aryl nucleophile, in turn, originates from the corresponding aryl halide.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Protection: The phenolic proton of 4-bromophenol is acidic and would quench any organometallic reagent formed. Therefore, it must be protected. The EOM group is chosen for its stability to the strongly basic/nucleophilic conditions of Grignard or organolithium formation and its ease of removal under mild acidic conditions.

-

Anhydrous Conditions: Organometallic reagents like Grignard and organolithiums are highly reactive towards protic solvents, especially water. Rigorous exclusion of moisture is critical for successful synthesis.

-

Low-Temperature Borylation: The reaction of the organometallic reagent with the trialkyl borate is highly exothermic. Performing the addition at low temperatures (e.g., -78 °C) is essential to control the reaction rate, prevent side reactions, and maximize the yield of the desired boronate ester.

Step 1: Protection of 4-Bromophenol

-

To a stirred solution of 4-bromophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

-

Slowly add chloromethyl ethyl ether (EOM-Cl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with the organic solvent used. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product, 1-bromo-4-(ethoxymethoxy)benzene, by flash column chromatography.

Step 2: Synthesis of this compound

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromo-4-(ethoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. Gentle heating may be required to initiate Grignard reagent formation, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Slowly add the triisopropyl borate solution to the cold Grignard reagent via cannula or dropping funnel, maintaining the internal temperature below -65 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Allow the mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).[3] It is important to dry the final product thoroughly under high vacuum, as arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroximes.[3]

Caption: Workflow for the synthesis of the target compound.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

References

Properties and reactivity of (4-(Ethoxymethoxy)phenyl)boronic acid

An In-Depth Technical Guide to (4-(Ethoxymethoxy)phenyl)boronic acid: Properties, Reactivity, and Applications

Introduction

This compound is a versatile organoboron compound that has emerged as a significant building block in modern organic synthesis. Registered under CAS number 957062-54-3, its structure features a boronic acid functional group and an ethoxymethyl (EOM) ether protecting group on a phenyl ring.[1][2][3] This strategic combination of functional groups makes it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The presence of the electron-donating alkoxy group enhances its reactivity in these transformations, while the EOM group offers a pathway to the corresponding phenol, further expanding its synthetic utility.

This guide provides a comprehensive overview of the properties, reactivity, and handling of this compound, tailored for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical characteristics, explore the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and discuss its applications.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. This compound is typically an off-white solid at room temperature.[1]

Key Properties

The essential properties of this compound are summarized in the table below. It is important to note that some of these values, such as boiling point and pKa, are predicted through computational analysis.[1][3]

| Property | Value | Source |

| CAS Number | 957062-54-3 | [1][2][5] |

| Molecular Formula | C₉H₁₃BO₄ | [1][2][5] |

| Molecular Weight | 196.01 g/mol | [1][5] |

| IUPAC Name | [4-(ethoxymethoxy)phenyl]boronic acid | [3] |

| Appearance | Off-white solid | [1] |

| Predicted Boiling Point | 356.6 ± 52.0 °C | [1][3] |

| Predicted Density | 1.16 ± 0.1 g/cm³ | [1][3] |

| Predicted pKa | 8.62 ± 0.16 | [1][3] |

Solubility and Stability

While specific solubility data for this compound is not widely reported, general trends for phenylboronic acids suggest it is likely soluble in common organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and alcohols, but has low solubility in water and nonpolar hydrocarbon solvents.[6][7] The ether linkages in the ethoxymethoxy group may slightly enhance its solubility in moderately polar organic solvents compared to simpler alkyl-substituted phenylboronic acids.[3]

Boronic acids are known to undergo reversible dehydration to form cyclic boroxines (anhydrides). This process is typically in equilibrium in the solid state and in solution. For this reason, it is common for the material to be supplied as a mixture containing varying amounts of the corresponding anhydride.

Safe Handling and Storage

This compound is associated with several hazard warnings. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Storage:

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for constructing biaryl structures.

The Suzuki-Miyaura Coupling Reaction

The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate. The ethoxy group on the phenyl ring is electron-donating, which generally increases the nucleophilicity of the aryl group, often leading to higher reactivity and faster reaction rates compared to unsubstituted or electron-deficient phenylboronic acids.[3]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Causality in the Mechanism:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide. The electron-donating nature of the 4-(ethoxymethoxy) group on the phenyl ring facilitates this step by increasing the electron density on the carbon atom attached to boron.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.

-

The Role of the EOM Protecting Group

The ethoxymethyl (EOM) group serves as a robust protecting group for the phenolic hydroxyl. It is stable under the basic conditions of the Suzuki coupling but can be readily cleaved under acidic conditions to unmask the phenol. This two-step sequence—coupling followed by deprotection—provides a powerful method for synthesizing substituted 4-hydroxybiphenyls, which are common structural motifs in pharmaceuticals and natural products.

Potential Side Reactions

While highly efficient, Suzuki couplings can be subject to side reactions. The most relevant for boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source, converting the boronic acid back to the corresponding arene. This side reaction is base-catalyzed and can be minimized by careful selection of the base, solvent, and reaction temperature.[8]

Experimental Protocols

The following sections provide validated, step-by-step methodologies for the use and characterization of this compound. These protocols are designed to be self-validating, with clear instructions for execution, monitoring, and analysis.

Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative coupling of this compound with 4-bromoanisole.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL) via syringe. The use of a phase-transfer catalyst is often unnecessary but can be beneficial for challenging substrates.

-

Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. The choice of temperature is critical; higher temperatures can accelerate the desired reaction but may also promote side reactions like protodeboronation.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromoanisole is consumed (typically 4-12 hours). A suitable eluent system is 9:1 Hexanes:Ethyl Acetate.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with ethyl acetate (15 mL each).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol: Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the starting material.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Acquisition: Obtain the spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Signals: Expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the EOM group (a singlet), aromatic protons (two doublets), and the B(OH)₂ protons (a broad singlet which may exchange with water in the solvent).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample.[9]

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[9]

-

Expected Bands: Look for a strong, broad O-H stretch around 3300 cm⁻¹ (from the B(OH)₂ group and potential water), C-H stretches (aromatic and aliphatic) around 3100-2850 cm⁻¹, a B-O stretch around 1350 cm⁻¹, and C-O ether stretches around 1100 cm⁻¹.[10]

-

Applications in Research and Development

The primary application of this compound is as a strategic intermediate in the synthesis of complex organic molecules.

-

Drug Discovery: Biaryl and phenol moieties are privileged structures in medicinal chemistry. This reagent allows for the efficient construction of these scaffolds, which can be further elaborated to create novel drug candidates. The ability to introduce a protected phenol that can be deprotected later in a synthetic sequence is highly valuable.

-

Materials Science: The synthesis of conjugated organic materials for applications in electronics (e.g., OLEDs) often relies on Suzuki coupling to build extended π-systems. Functionalized biaryls derived from this reagent can be used to fine-tune the electronic and photophysical properties of these materials.

-

Agrochemicals: Many modern pesticides and herbicides contain complex aromatic structures. Suzuki coupling with reagents like this one provides a reliable method for their synthesis on an industrial scale.

Conclusion

This compound is a powerful and versatile synthetic tool. Its enhanced reactivity in Suzuki-Miyaura couplings, coupled with the synthetic flexibility offered by the EOM protecting group, makes it an indispensable reagent for chemists in academia and industry. Proper understanding of its properties, safe handling procedures, and optimized reaction protocols, as outlined in this guide, will enable researchers to fully exploit its potential in the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

- 1. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]

- 2. This compound, CasNo.957062-54-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound | 957062-54-3 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 957062-54-3|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. d-nb.info [d-nb.info]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

A Senior Application Scientist's Guide to [4-(ethoxymethoxy)phenyl]boronic acid: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of [4-(ethoxymethoxy)phenyl]boronic acid, a versatile arylboronic acid of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its structural features, nomenclature, and physicochemical properties. This document further outlines a robust, field-proven synthetic protocol and discusses the compound's primary applications, with a focus on its role as a key building block in Suzuki-Miyaura cross-coupling reactions. The strategic use of the ethoxymethoxy (EOM) group as a protecting moiety for phenols is also explored, providing valuable insights for complex molecule synthesis. This guide is intended for chemistry professionals engaged in research and development who require a deep, practical understanding of this valuable reagent.

Introduction: The Ascendancy of Arylboronic Acids

Arylboronic acids have become indispensable tools in modern organic chemistry. Their remarkable stability, low toxicity, and broad functional group tolerance make them superior reagents for carbon-carbon bond formation.[1] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, has elevated arylboronic acids from chemical curiosities to cornerstone reagents in academic and industrial laboratories worldwide. Their utility is profoundly demonstrated in the synthesis of complex biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Among this critical class of compounds, [4-(ethoxymethoxy)phenyl]boronic acid stands out. It not only serves as a source of a substituted phenyl ring but also carries a latent phenol, protected by an ethoxymethoxy (EOM) group. This dual functionality allows for intricate synthetic strategies, enabling chemists to perform transformations on other parts of a molecule before revealing the reactive hydroxyl group, a common requirement in multi-step drug development campaigns.

Structure and Nomenclature

The precise and unambiguous identification of a chemical reagent is paramount for reproducible science. [4-(ethoxymethoxy)phenyl]boronic acid is systematically defined by its structure and internationally recognized identifiers.

The IUPAC name for this compound is [4-(ethoxymethoxy)phenyl]boronic acid .[1] Its structure is characterized by a central benzene ring substituted at the 1- and 4-positions. The key functional groups are the boronic acid moiety (-B(OH)₂) and the ethoxymethoxy ether group (-OCH₂OCH₂CH₃). The boronic acid group typically exhibits a trigonal planar geometry around the sp²-hybridized boron atom.[1][3] The ethoxymethoxy group serves as an acid-labile protecting group for the underlying phenol, a critical feature for its application in synthesis.

Caption: 2D Structure of [4-(ethoxymethoxy)phenyl]boronic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its effective use and characterization. The key properties of [4-(ethoxymethoxy)phenyl]boronic acid are summarized below.

Physicochemical Data Table

| Property | Value | Source |

| IUPAC Name | [4-(ethoxymethoxy)phenyl]boronic acid | [1] |

| CAS Number | 957062-54-3 | [1][4] |

| Molecular Formula | C₉H₁₃BO₄ | [1][4] |

| Molecular Weight | 196.01 g/mol | [4] |

| Appearance | Off-white solid | [4] |

| Boiling Point | 356.6 ± 52.0 °C (Predicted) | [4] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 8.62 ± 0.16 (Predicted) | [1] |

| SMILES | CCOCOc1ccc(cc1)B(O)O | [1] |

Anticipated Spectroscopic Profile

While experimentally derived spectra for every batch should be the standard, the expected spectroscopic characteristics are as follows:

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum should feature a broad singlet for the two acidic protons of the B(OH)₂ group (δ ≈ 8.0 ppm). The aromatic region should show a typical AA'BB' system corresponding to the para-substituted phenyl ring: a doublet at δ ≈ 7.7-7.8 ppm (protons ortho to the boronic acid) and a doublet at δ ≈ 7.0-7.1 ppm (protons ortho to the ether). The EOM protecting group should be visible as a singlet for the O-CH₂-O protons (δ ≈ 5.3 ppm), a quartet for the O-CH₂-CH₃ protons (δ ≈ 3.6 ppm), and a triplet for the OCH₂-CH₃ protons (δ ≈ 1.1 ppm).

-

¹³C NMR (100 MHz, DMSO-d₆): Key signals would include those for the aromatic carbons, with the carbon attached to the boron atom appearing at a distinct chemical shift. The carbons of the EOM group would be identifiable at δ ≈ 93 ppm (O-CH₂-O), δ ≈ 63 ppm (O-CH₂-CH₃), and δ ≈ 15 ppm (-CH₃).

-

FT-IR (ATR): A broad absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group. Strong C-O ether stretches will appear around 1250-1050 cm⁻¹. A strong B-O stretching band is expected near 1350 cm⁻¹.

-

Mass Spectrometry (ESI-): In negative ion mode, the spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ or related adducts.

Caption: General workflow for spectroscopic characterization of a synthesized compound.

Synthesis and Purification

The synthesis of [4-(ethoxymethoxy)phenyl]boronic acid is reliably achieved from its corresponding aryl bromide, 1-bromo-4-(ethoxymethoxy)benzene. The following protocol is a robust method that proceeds via a lithium-halogen exchange followed by borylation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water. All glassware must be flame-dried, and all solvents must be anhydrous to ensure the reaction proceeds.

-

Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic. Maintaining a very low temperature prevents side reactions, such as the degradation of the organolithium intermediate or reaction with the solvent.

-

Triisopropyl borate: This borate ester is used as the boron source. It is less sterically hindered than tributyl borate, facilitating nucleophilic attack by the aryllithium species, and is less prone to self-condensation than trimethyl borate.

-

Acidic Workup: The initial product is a borate ester complex. Hydrolysis with aqueous acid is required to liberate the free boronic acid.

Caption: Reaction workflow for the synthesis of [4-(ethoxymethoxy)phenyl]boronic acid.

Detailed Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-(ethoxymethoxy)benzene (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via cannula and begin stirring under a positive pressure of nitrogen.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming & Quenching: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the mixture to warm to room temperature overnight. Slowly pour the mixture into a beaker containing aqueous HCl (1 M) and stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure [4-(ethoxymethoxy)phenyl]boronic acid.

Key Applications in Synthesis and Drug Discovery

The utility of this reagent is primarily centered on its role in the Suzuki-Miyaura cross-coupling reaction and its function as a protected phenol building block.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, the core of biaryl structures.[3] In this reaction, [4-(ethoxymethoxy)phenyl]boronic acid serves as the organoboron nucleophile that transfers its substituted phenyl group to an organic halide or triflate electrophile.

The Catalytic Cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Use as a Protected Phenol

In multi-step organic synthesis, it is often necessary to mask a reactive functional group while other parts of the molecule are being modified. The phenol functional group is acidic and nucleophilic, making it incompatible with many reagents (e.g., organometallics, strong bases, alkylating agents).

The ethoxymethoxy (EOM) group on [4-(ethoxymethoxy)phenyl]boronic acid serves this purpose perfectly. It is stable to the basic conditions of the Suzuki coupling and many other synthetic transformations. Once the desired molecular scaffold is assembled, the EOM group can be selectively cleaved under mild acidic conditions (e.g., with HCl in THF or trifluoroacetic acid) to reveal the free phenol, which can then be used for further functionalization. This strategy is invaluable in the synthesis of natural products and pharmaceutical agents.

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: [4-(ethoxymethoxy)phenyl]boronic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.[5][6]

-

Handling: Avoid creating dust.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8]

Conclusion

[4-(ethoxymethoxy)phenyl]boronic acid is more than just another arylboronic acid; it is a strategic building block that offers synthetic chemists both a reliable coupling partner and a protected functional handle. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the utility of the EOM-protected phenol make it a highly valuable reagent for the construction of complex molecular architectures. A firm grasp of its properties, synthesis, and safe handling procedures, as detailed in this guide, will empower researchers to leverage its full potential in their synthetic endeavors.

References

- 1. (4-(Ethoxymethoxy)phenyl)boronic acid | 957062-54-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. fishersci.com [fishersci.com]

- 7. 957062-54-3|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Stability and Storage of (4-(Ethoxymethoxy)phenyl)boronic acid

Foreword: The Imperative of Reagent Integrity

In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound (4-(Ethoxymethoxy)phenyl)boronic acid, with its protected phenol moiety, offers unique synthetic advantages. However, the utility of this and any boronic acid is fundamentally tethered to its chemical integrity. Degradation, often silent and invisible, can lead to inconsistent reaction yields, the formation of difficult-to-remove impurities, and ultimately, the compromise of research outcomes. This guide provides an in-depth examination of the factors governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure its viability from the stock bottle to the reaction flask.

Physicochemical Profile

A foundational understanding of a reagent's properties is paramount to its proper handling. This compound is a white to off-white solid at room temperature. Its key properties are summarized below.

| Property | Value | Source |

| Chemical Name | B-[4-(Ethoxymethoxy)phenyl]boronic acid | [1] |

| CAS Number | 957062-54-3 | |

| Molecular Formula | C₉H₁₃BO₄ | [1] |

| Molecular Weight | 196.01 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Predicted pKa | 8.62 ± 0.16 | [1] |

| Predicted Boiling Point | 356.6 ± 52.0 °C | [1] |

The Chemistry of Degradation: Major Pathways and Mechanisms

The stability of arylboronic acids is challenged by three primary degradation pathways. Understanding these mechanisms is crucial for designing effective storage and handling strategies.

Protodeboronation: The Insidious Role of Moisture

Protodeboronation is a chemical reaction wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the boronic acid back to its parent arene (1-ethoxy-4-(ethoxymethoxy)benzene in this case).[2] This is a well-documented and often undesired side reaction in processes utilizing boronic acids, such as Suzuki couplings.[2] The reaction is highly dependent on pH and can be catalyzed by both acids and bases.[2][3]

-

Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid is protonated, facilitating the cleavage of the C-B bond.[2][4]

-

Base-Catalyzed Pathway: Under basic conditions, the boronic acid forms a boronate anion. This species then reacts with a proton source, such as water, in a rate-limiting step to yield the protodeboronated product.[2]

Given that atmospheric moisture is ubiquitous, protodeboronation represents a constant threat to the integrity of solid this compound, particularly over long-term storage if not adequately protected.

Caption: General schematic of the protodeboronation pathway.

Oxidative Deboronation: The Threat from the Air

Arylboronic acids are susceptible to oxidation, a process that converts the boronic acid functional group into a hydroxyl group, yielding the corresponding phenol.[5][6] This reaction can be initiated by atmospheric oxygen and various reactive oxygen species (ROS), such as hydrogen peroxide.[6][7] The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by rearrangement to form a borate ester, which is then rapidly hydrolyzed to the phenol and boric acid.[6] For researchers intending to use the C-B bond for coupling reactions, oxidative degradation is a critical failure mode, as it consumes the active reagent.

Caption: General schematic of the oxidative deboronation pathway.

Anhydride Formation: The Reversible Dimerization

Boronic acids have a propensity to undergo dehydration to form anhydrides.[8] The most common form is a cyclic trimer known as a boroxine. This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. While boroxines are often still competent in cross-coupling reactions (as they can hydrolyze in situ), their formation means the material is no longer pure boronic acid. This can lead to inconsistencies in weighing and stoichiometry calculations, impacting reaction reproducibility.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Core Directive: Recommended Storage and Handling Protocols

Based on the degradation chemistry, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

Long-Term Storage (Stock Reagent)

The primary objective for long-term storage is the strict exclusion of atmospheric moisture and oxygen, coupled with low temperature to reduce the rate of any potential degradation.

-

Temperature: Store at 2-8°C.[1] Refrigeration significantly slows the kinetics of all degradation pathways. Some suppliers may even recommend freezer storage.[9]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[10] This is the most critical step to prevent oxidative deboronation. The original supplier container should be sufficient if unopened. Once opened, the container headspace should be backfilled with inert gas.

-

Container: Keep the container tightly sealed to prevent moisture ingress.[1][9] Use containers with high-integrity seals. For samples transferred from a larger bottle, use vials with PTFE-lined caps.

-

Light: While less critical than moisture and air, storing the compound protected from light is a general best practice to prevent any potential photochemical degradation pathways.

Short-Term Handling (In-Lab Use)

Degradation can occur rapidly upon exposure to the ambient laboratory environment.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Weigh the required amount of material quickly. Do not leave the stock bottle open on the bench.

-

Atmosphere: If possible, handle the solid in a glove box or glove bag under an inert atmosphere. If this is not feasible, minimize the time the container is open to the air.

-

Solvents: Use dry, de-gassed solvents for preparing stock solutions. Solutions of boronic acids are often less stable than the solid material, and their stability should be experimentally verified if they are to be stored.

Experimental Workflow: A Self-Validating Stability Study

Trust in a reagent should be verifiable. The following protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the parent compound from its primary degradation products.

Objective

To quantify the degradation of this compound when exposed to heat, humidity, and atmospheric oxygen.

Materials & Equipment

-

This compound

-

HPLC system with UV detector (e.g., monitoring at 254 nm)

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Analytical balance

-

Vials

-

Oven

-

Desiccator with a saturated salt solution (e.g., NaCl for ~75% relative humidity)

Experimental Protocol

-

Prepare Initial Stock Solution (T=0 Sample):

-

Accurately weigh ~10 mg of this compound.

-

Dissolve in a 1:1 acetonitrile/water mixture to a final concentration of 1 mg/mL in a 10 mL volumetric flask.

-

Immediately dilute an aliquot of this stock solution to a working concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system. This is the 100% reference sample.

-

-

Set Up Stress Conditions:

-

Heat: Place an open vial containing ~10 mg of the solid compound in an oven at 60°C.

-

Humidity: Place an open vial containing ~10 mg of the solid compound in a desiccator maintained at a high relative humidity (e.g., ~75% RH) at room temperature.

-

Ambient: Place an open vial containing ~10 mg of the solid compound on the lab bench, exposed to light and air.

-

Control: Keep a tightly sealed vial of the solid compound under ideal conditions (refrigerated, dark, desiccated) as a control.

-

-

Time-Point Analysis (e.g., 24h, 48h, 1 week):

-

At each designated time point, retrieve a ~1 mg sample from each stress condition.

-

Accurately weigh the sample and prepare a 0.1 mg/mL solution as described in Step 1.

-

Analyze each sample by HPLC.

-

-

HPLC Method (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm

-

-

Data Analysis:

-

Identify the peak for the parent compound using the T=0 sample.

-

Look for the appearance of new peaks in the stressed samples. The primary degradation products, 4-(ethoxymethoxy)phenol (from oxidation) and 1-(ethoxymethoxy)benzene (from protodeboronation), will have different retention times.

-

Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 sample peak area (assuming consistent sample weights and dilutions).

-

Caption: Experimental workflow for the forced degradation study.

Conclusion

This compound is a valuable synthetic tool, but its susceptibility to protodeboronation, oxidation, and anhydride formation necessitates rigorous storage and handling. The exclusion of moisture and atmospheric oxygen are the most critical factors for preserving its long-term stability. By implementing the recommended protocols—refrigerated storage under an inert atmosphere and careful handling during use—researchers can ensure the chemical integrity of this reagent, leading to more reliable, reproducible, and successful scientific outcomes. Verifying stability through systematic studies provides the ultimate assurance of reagent quality.

References

- 1. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of (4-(Ethoxymethoxy)phenyl)boronic acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of (4-(Ethoxymethoxy)phenyl)boronic acid, a key building block in synthetic organic chemistry. Recognizing the limited availability of specific quantitative solubility data for this compound, this document emphasizes the fundamental principles governing its solubility, predictive analysis across various solvent classes, and detailed, field-proven methodologies for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and ensure safe handling practices.

Introduction: The Role and Structural Significance of this compound

This compound belongs to the versatile class of organoboron compounds, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific structure of this molecule, featuring a boronic acid group, a phenyl ring, and an ethoxymethoxy substituent, imparts a unique combination of polarity and reactivity. The ethoxymethoxy (EOM) group serves as a protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions, adding to its synthetic utility.

Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for achieving homogeneous reaction mixtures, which in turn influences reaction kinetics, yield, and purity. Furthermore, knowledge of solubility is essential for downstream processes such as purification, crystallization, and formulation.

Predicting Solubility: A Principles-Based Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[1][2] The structure of this compound presents several key features that dictate its interaction with different solvents:

-

The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests good solubility in polar protic solvents.

-

The Phenyl Ring: This aromatic core is nonpolar and contributes to solubility in solvents with some nonpolar character.

-

The Ethoxymethoxy Group (-OCH₂OCH₂CH₃): The ether linkages in this group can act as hydrogen bond acceptors, contributing to solubility in polar solvents. The ethyl group adds some nonpolar character.

Based on these structural components, we can predict the relative solubility of this compound in different classes of organic solvents.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The boronic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | The polarity of these solvents and their ability to act as hydrogen bond acceptors allows for favorable interactions with the boronic acid and ethoxymethoxy groups. Phenylboronic acid generally shows high solubility in ketones and ethers.[3][4][5] |

| Nonpolar Aprotic | Toluene, Hexane, Cyclohexane | Low to Very Low | The overall polarity of the molecule, dominated by the boronic acid and ether groups, is a mismatch for the nonpolar nature of these solvents. Phenylboronic acid has very low solubility in hydrocarbons.[3][4][5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have intermediate polarity and can engage in dipole-dipole interactions. Phenylboronic acid exhibits moderate solubility in chloroform.[3][4][5] |

It is important to note that the introduction of substituents to the phenyl ring can significantly impact solubility.[6][7] For instance, the introduction of an isobutoxy group to phenylboronic acid generally increases its solubility in most organic solvents compared to the parent acid.[6][8]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published data, empirical determination of solubility is often necessary. The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Gravimetric Method (Shake-Flask)

This traditional and reliable method involves creating a saturated solution and then determining the concentration of the solute.[9]

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed vials for solvent evaporation

-

Vacuum oven or rotary evaporator

Protocol Steps:

-

Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is fully saturated.[9]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Solvent Evaporation: Place the vial in a vacuum oven or use a rotary evaporator to completely remove the solvent.

-

Final Weighing: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant collected

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Safety and Handling of this compound

As with all boronic acids, proper safety precautions must be observed during handling and storage.

Hazard Identification:

-

Causes skin irritation (H315).[10]

-

Causes serious eye irritation (H319).[10]

-

May cause respiratory irritation (H335).[10]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][12] When handling the solid powder, a dust mask is also recommended to avoid inhalation.[11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[10] Boronic acids can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent decomposition.[13][14]

-

In Case of Exposure:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

The following diagram outlines the key safety considerations when working with boronic acids.

Caption: Core Safety Principles for Boronic Acid Handling.

Conclusion and Recommendations

For applications requiring precise solubility data, the provided gravimetric experimental protocol offers a robust and reliable method for its determination. Adherence to the outlined safety and handling procedures is essential to ensure the well-being of laboratory personnel and maintain the integrity of the compound.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. laballey.com [laballey.com]

An In-depth Technical Guide to (4-(Ethoxymethoxy)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Ethoxymethoxy)phenyl)boronic acid is a vital organoboron compound extensively utilized as a versatile intermediate in modern organic synthesis. Its structural features, particularly the presence of a boronic acid moiety and a protected phenol, make it a valuable building block for the construction of complex molecular architectures, most notably in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a detailed focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Core Molecular and Physical Properties

This compound, with the CAS number 957062-54-3, is a white to off-white solid. Its fundamental molecular and physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H13BO4 |

| Molecular Weight | 196.01 g/mol |

| Appearance | White to off-white solid[1] |

| Storage | Sealed refrigeration[1] |

Synthesis and the Role of the Ethoxymethoxy (EOM) Protecting Group

The synthesis of substituted phenylboronic acids like this compound typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic hydrolysis[2]. In the case of this specific molecule, the starting material would be a 4-substituted phenol where the hydroxyl group is protected by an ethoxymethyl (EOM) group.

The ethoxymethoxy group serves as a crucial protecting group for the phenolic hydroxyl function. Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified[3][4]. The EOM group is an acetal that is stable under various reaction conditions, including those often employed in the formation of the boronic acid moiety and in subsequent cross-coupling reactions. It can be readily introduced by reacting the phenol with ethoxymethyl chloride (EOMCl) in the presence of a base. The removal (deprotection) of the EOM group to liberate the free phenol can be achieved under acidic conditions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound lies in its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the synthesis of biaryls, polyaryls, and other conjugated systems prevalent in many pharmaceutical agents and functional materials[5][6].

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative. This protocol should be adapted and optimized for specific substrates and desired outcomes.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a ligand) (0.01-0.05 equiv)

-

Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., DMF, dioxane, toluene)

Procedure:

-

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Broader Applications in Drug Discovery and Development

The biaryl motif constructed through Suzuki-Miyaura coupling with reagents like this compound is a common structural feature in a vast array of bioactive molecules. These include anti-inflammatory agents, antivirals, and anti-cancer drugs. The ability to readily synthesize a diverse library of substituted biaryls makes this boronic acid an invaluable tool in the lead optimization phase of drug discovery, allowing for the fine-tuning of a compound's pharmacological properties.

Conclusion

This compound is a key synthetic intermediate with significant applications in the synthesis of complex organic molecules. Its utility is most pronounced in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a method that has revolutionized the construction of carbon-carbon bonds. A thorough understanding of its properties, the strategic use of the ethoxymethoxy protecting group, and the optimization of coupling conditions are essential for leveraging its full potential in the research and development of novel pharmaceuticals and other advanced materials.

References

Spectroscopic data (NMR, IR, MS) of (4-(Ethoxymethoxy)phenyl)boronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (4-(Ethoxymethoxy)phenyl)boronic acid

Introduction

This compound, registered under CAS Number 957062-54-3, is an important building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility stems from the presence of a boronic acid moiety, a versatile functional group for carbon-carbon bond formation, and an ethoxymethyl (EOM) ether, which serves as a stable protecting group for the phenolic hydroxyl. The precise structural elucidation and purity assessment of this reagent are paramount for its successful application in research and drug development. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The molecular structure is as follows:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the aromatic ring and the ethoxymethoxy group.

Experimental Protocol

A robust NMR analysis begins with careful sample preparation and selection of appropriate instrumental parameters.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids due to its ability to dissolve polar compounds and the presence of exchangeable protons from the B(OH)₂ group.[2] Chloroform-d (CDCl₃) can also be used.

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Instrument : 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Pulse Program : Proton-decoupled pulse program to yield singlets for all carbon signals.

-

Number of Scans : Due to the low natural abundance of ¹³C, 1024 or more scans are required.[2]

-

Referencing : The solvent peak (DMSO-d₆ at δ ~39.52 ppm) is used as the internal standard.[4]

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the EOM group. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted phenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~7.7-7.8 | Doublet (d) | 2H | H-2, H-6 (ortho to B(OH)₂) | The boronic acid group is electron-withdrawing, deshielding the adjacent protons. |

| ~7.0-7.1 | Doublet (d) | 2H | H-3, H-5 (ortho to -OEOM) | The oxygen of the EOM group is electron-donating, shielding these protons relative to H-2/H-6. |

| ~5.3 | Singlet (s) | 2H | -O-CH₂ -O- | Protons of the methylene bridge between two oxygen atoms, typically appearing in this region. |

| ~3.7 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to an oxygen and coupled to the methyl group protons. |

| ~1.2 | Triplet (t) | 3H | -CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |

| ~8.0 (broad) | Singlet (s) | 2H | B(OH )₂ | The acidic protons of the boronic acid group are exchangeable and often appear as a broad singlet. This peak may not be observed in the presence of D₂O. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide confirmation of all unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~160 | C4 (ipso-carbon to -OEOM) | The carbon atom is directly attached to a highly electronegative oxygen atom. |

| ~137 | C2, C6 (aromatic) | Aromatic carbons ortho to the boronic acid group. |

| ~130 (variable) | C1 (ipso-carbon to B(OH)₂) | The chemical shift of the carbon attached to boron can be broad and is highly dependent on solvent and concentration. |

| ~115 | C3, C5 (aromatic) | Aromatic carbons ortho to the electron-donating -OEOM group. |

| ~93 | -O-C H₂-O- | The acetal carbon is significantly deshielded by two adjacent oxygen atoms. |

| ~65 | -O-C H₂-CH₃ | Aliphatic carbon attached to one oxygen atom. |

| ~15 | -CH₂-C H₃ | Terminal aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation : Modern IR analysis is most conveniently performed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.[2]

-

IR Spectrum Acquisition :

-

Instrument : Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.[2]

-

Spectral Range : 4000–400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Interpretation of Key IR Absorptions

The IR spectrum of this compound is expected to be dominated by strong absorptions from the O-H, C-H, B-O, and C-O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500–3200 (broad) | O-H stretch | B(OH)₂ | A very broad and strong band characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. |

| 3100–3000 | C-H stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |

| 2980–2850 | C-H stretch | Aliphatic C-H | Corresponds to the C-H bonds in the ethoxymethyl group. |

| ~1605, ~1510 | C=C stretch | Aromatic Ring | Characteristic absorptions for a substituted benzene ring. |

| ~1350 (strong) | B-O stretch | B-O | A strong, characteristic absorption confirming the presence of the boronic acid moiety.[5] |

| ~1250, ~1080 | C-O stretch | Ether (Ar-O, O-C-O) | Strong absorptions corresponding to the various C-O single bonds of the ethoxymethoxy ether group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Experimental Protocol

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

-

Mass Spectrum Acquisition :

-

Instrument : A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[5]

-

Ionization Mode : Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested. The negative mode is often sensitive for boronic acids.[6]

-

Mass Range : m/z 50–500.

-

Expected Mass Spectrum Data

The molecular formula of this compound is C₉H₁₃BO₄.

-

Calculated Monoisotopic Mass : 196.0856 Da.

In an HRMS experiment, the primary goal is to observe the pseudomolecular ion with high mass accuracy.

| m/z (Daltons) | Ion | Ionization Mode | Significance |

| 197.0934 | [M+H]⁺ | ESI Positive | Protonated molecule; confirms the molecular weight. |

| 195.0777 | [M-H]⁻ | ESI Negative | Deprotonated molecule; often a highly stable and abundant ion for boronic acids.[6] |

| 219.0755 | [M+Na]⁺ | ESI Positive | Sodium adduct; commonly observed in ESI-MS. |

Plausible Fragmentation Pathway: Under ESI conditions, fragmentation can occur. A likely fragmentation pathway involves the cleavage of the acetal C-O bond, which is relatively weak.

Caption: A plausible fragmentation pathway for the protonated molecule in ESI-MS.

Workflow for Spectroscopic Analysis

The logical flow for a comprehensive characterization of this compound integrates these techniques to build a complete structural picture.

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of this compound. By combining NMR for detailed structural connectivity, IR for functional group identification, and HRMS for molecular formula confirmation, researchers can confidently verify the identity, structure, and purity of this valuable synthetic intermediate. The provided protocols and predicted data serve as a reliable baseline for the analysis and quality control of this compound in a research or drug development setting.

References

The Ethoxymethoxy Group as a Modulator of Boronic Acid Reactivity in Cross-Coupling Chemistry

An In-Depth Technical Guide

Abstract

Boronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The reactivity of these organoboron compounds can be exquisitely tuned by the electronic and steric nature of their substituents. This technical guide provides an in-depth analysis of the role of the ethoxymethoxy (EOM) group, particularly as an ortho-substituent on an arylboronic acid, in modulating reactivity. Far from being a simple spectator, the EOM group exerts a trifecta of effects—electronic, steric, and coordinative—that significantly influence reaction kinetics, catalyst behavior, and overall synthetic efficiency. This paper will dissect these roles, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage these effects in complex molecular synthesis.

Introduction: The Dynamic Nature of Boronic Acids

Boronic acids, with the general formula R-B(OH)₂, are Lewis acidic compounds whose utility is centered on the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][3] The efficiency of this step, where the organic moiety is transferred from the boron atom to the palladium center, is the linchpin of the entire cross-coupling process and is highly sensitive to the chemical environment of the boronic acid.[4]

Key to harnessing their full potential is the ability to control their stability and reactivity. While protecting groups for the boronic acid moiety itself (e.g., pinacol esters, MIDA boronates) are common strategies to enhance stability, the introduction of functional groups onto the organic framework offers a more nuanced method of modulating reactivity.[5] The ethoxymethoxy (EOM) group, a well-known acid-labile protecting group for alcohols, presents a fascinating case study when incorporated as a substituent on an arylboronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the impact of the EOM group, one must first appreciate the fundamental steps of the Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The transmetalation step is often rate-limiting and requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] It is at this critical juncture that the substituents on the boronic acid exert their most profound influence.

The Multifaceted Role of the ortho-Ethoxymethoxy Substituent

When positioned at the ortho-position of a phenylboronic acid, the EOM group (-OCH₂OCH₂CH₃) is uniquely poised to interact with the reactive center. Its influence can be deconstructed into three primary effects.

Electronic Effect: Modulating Nucleophilicity

The ether oxygen atom directly attached to the aromatic ring dictates the electronic contribution of the EOM group. This oxygen atom exerts two opposing effects:

-

Resonance Donation (+M Effect): The lone pairs on the oxygen can delocalize into the π-system of the aryl ring, increasing the electron density. This effect is particularly pronounced at the ortho and para positions.

-

Inductive Withdrawal (-I Effect): Due to its electronegativity, the oxygen atom pulls electron density from the ring through the sigma bond.

For alkoxy groups, the resonance effect typically dominates, rendering the group net electron-donating.[6] This increased electron density on the aryl ring enhances its nucleophilicity, which can facilitate a faster or more efficient transmetalation step.[7][8] This is a crucial factor, as efficient transmetalation can outcompete side reactions like protodeboronation, especially with sensitive substrates.

Steric Effect: A Double-Edged Sword

Any substituent in the ortho position will impart steric hindrance around the C-B bond. The bulky EOM group is no exception. This steric congestion can hinder the approach of the boronic acid to the palladium complex, potentially slowing the rate of transmetalation.[4] For extremely crowded couplings, such as the synthesis of tetra-ortho-substituted biaryls, this steric clash can be a significant barrier, often requiring specialized, bulky phosphine ligands (e.g., AntPhos, BI-DIME) and forcing conditions to achieve viable yields.[9][10][11][12]

However, this steric bulk can also be advantageous in certain contexts, such as controlling atropisomerism in the synthesis of axially chiral biaryls.[13] The rotational barrier of the final product can be significantly influenced by the size of the ortho substituents.

Coordinative Effect: Intramolecular Chelation

Perhaps the most compelling role of the ortho-EOM group is its potential for intramolecular coordination, or chelation. The Lewis acidic empty p-orbital on the boron atom and the transiently electron-deficient palladium center are both susceptible to coordination by the Lewis basic ether oxygens of the EOM group.

Studies on ortho-methoxyphenylboronic acid have suggested the existence of a metal-oxygen chelation effect during the transition state, which influences reaction selectivity.[13] The EOM group, with its two ether oxygens, presents an even more potent chelating opportunity. This intramolecular chelation can have several consequences:

-

Stabilization: Coordination to the boron center can stabilize the boronic acid, potentially reducing the rate of protodeboronation.

-

Geometric Constraint: Chelation can pre-organize the molecule into a specific conformation for the transmetalation step, lowering the entropic barrier and potentially accelerating the reaction.

-

Modulation of Lewis Acidity: Interaction with the boron center can alter its Lewis acidity, thereby affecting the equilibrium of boronate formation and the overall reaction kinetics.[14]

Figure 2: Postulated chelation of the ortho-EOM group. The ether oxygens can coordinate to the empty p-orbital of the boron atom, forming a stable five- or six-membered ring that influences reactivity.

This chelate effect is a powerful hypothesis that rationalizes the unique behavior observed in some ortho-alkoxy substituted systems and provides a strong basis for further investigation and exploitation in catalyst design.

Practical Applications and Experimental Protocols

The utility of the EOM group is predicated on its reliable synthesis and predictable stability. It is stable to the basic conditions of the Suzuki-Miyaura coupling but can be readily removed post-coupling with mild acid if the free phenol is the desired target.

Synthesis of 2-(Ethoxymethoxy)phenylboronic Acid

The synthesis of ortho-EOM substituted phenylboronic acids typically proceeds via a lithium-halogen exchange followed by borylation. The following protocol is adapted from a reliable method for the analogous methoxymethyl (MOM) derivative.[15]

Workflow for Synthesis:

Figure 3: Experimental workflow for the synthesis of an ortho-EOM substituted phenylboronic acid.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1-bromo-2-(ethoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78 °C.

-

Lithiation: Add tert-butyllithium (1.1 - 1.2 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate (1.5 eq) as a neat liquid. Stir the mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Acidify the mixture to approximately pH 3 with acetic acid.

-